2-[(3-Amino-1,1,1-trifluoropropan-2-yl)oxy]acetic acid
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Overview
Description
2-[(3-Amino-1,1,1-trifluoropropan-2-yl)oxy]acetic acid is a fluorinated organic compound with the molecular formula C5H8F3NO3. This compound is characterized by the presence of a trifluoromethyl group, which imparts unique chemical and physical properties. It is used in various scientific research applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Amino-1,1,1-trifluoropropan-2-yl)oxy]acetic acid typically involves the reaction of 3-amino-1,1,1-trifluoropropan-2-ol with chloroacetic acid under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the alcohol is replaced by the chloroacetic acid moiety, forming the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Amino-1,1,1-trifluoropropan-2-yl)oxy]acetic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The trifluoromethyl group can be reduced under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can produce various esters and ethers.
Scientific Research Applications
2-[(3-Amino-1,1,1-trifluoropropan-2-yl)oxy]acetic acid is utilized in several scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.
Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[(3-Amino-1,1,1-trifluoropropan-2-yl)oxy]acetic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-amino-1,1,1-trifluoropropan-2-ol: A precursor in the synthesis of 2-[(3-Amino-1,1,1-trifluoropropan-2-yl)oxy]acetic acid.
1,1,1-Trifluoro-2-propanol: Another fluorinated alcohol with similar reactivity.
(1,1,1-trifluoropropan-2-yl)hydrazine hydrochloride: A related compound with different functional groups.
Uniqueness
This compound is unique due to its combination of an amino group, a trifluoromethyl group, and an acetic acid moiety. This combination imparts distinct chemical properties, making it valuable in various research applications.
Properties
CAS No. |
1354950-44-9 |
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Molecular Formula |
C5H8F3NO3 |
Molecular Weight |
187.12 g/mol |
IUPAC Name |
2-(3-amino-1,1,1-trifluoropropan-2-yl)oxyacetic acid |
InChI |
InChI=1S/C5H8F3NO3/c6-5(7,8)3(1-9)12-2-4(10)11/h3H,1-2,9H2,(H,10,11) |
InChI Key |
CORHSPNAMKSFPB-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(F)(F)F)OCC(=O)O)N |
Origin of Product |
United States |
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